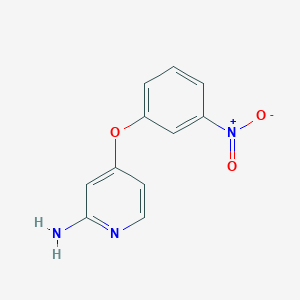

4-(3-Nitrophenoxy)pyridin-2-amine

Descripción general

Descripción

4-(3-Nitrophenoxy)pyridin-2-amine is a useful research compound. Its molecular formula is C11H9N3O3 and its molecular weight is 231.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds similar to 4-(3-Nitrophenoxy)pyridin-2-amine exhibit antimicrobial activities. The nitrophenoxy group is known to enhance the interaction with biological macromolecules, potentially leading to the development of new antimicrobial agents. Studies have shown that derivatives of pyridine compounds often demonstrate activity against various bacterial strains and fungi, suggesting that this compound could be further explored for its antibacterial and antifungal properties .

Anticancer Potential

Pyridine derivatives are frequently investigated for their anticancer properties. The structural attributes of this compound may allow it to interact with specific cellular pathways involved in cancer progression. Preliminary studies suggest that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells, warranting further investigation into this compound's potential as an anticancer drug .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex organic molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. This application is particularly relevant in the pharmaceutical industry, where such intermediates are crucial for developing new drugs .

Synthesis of Derivatives

The compound can also be modified to produce various derivatives with altered pharmacological profiles. For instance, reactions involving the nitro group can yield amines or other functional groups, expanding the utility of this compound in creating novel therapeutic agents .

Case Study 1: Antimicrobial Activity

A study published in Molecules highlighted the synthesis of several pyridine derivatives and their evaluation against common bacterial pathogens. Among these, compounds similar to this compound demonstrated significant inhibitory effects on bacterial growth, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In another investigation focused on the anticancer properties of pyridine derivatives, researchers found that certain modifications to the pyridine ring could enhance cytotoxicity against cancer cell lines. This suggests that this compound could be a candidate for further studies aimed at optimizing its efficacy against specific types of cancer .

Chemical Properties and Reactions

The reactivity of this compound allows it to participate in various chemical transformations:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can undergo nucleophilic substitution reactions at the pyridine nitrogen or carbon atoms. |

| Reduction Reactions | The nitro group can be reduced to an amino group, altering the compound's biological activity. |

| Oxidation Reactions | Oxidation can convert the nitro group into other functional groups, leading to diverse derivatives. |

Propiedades

Fórmula molecular |

C11H9N3O3 |

|---|---|

Peso molecular |

231.21 g/mol |

Nombre IUPAC |

4-(3-nitrophenoxy)pyridin-2-amine |

InChI |

InChI=1S/C11H9N3O3/c12-11-7-10(4-5-13-11)17-9-3-1-2-8(6-9)14(15)16/h1-7H,(H2,12,13) |

Clave InChI |

FQCPETRXOPAUFM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)OC2=CC(=NC=C2)N)[N+](=O)[O-] |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.